molecular formula C14H16BrNO5 B13439418 (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid

(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid

Cat. No.: B13439418
M. Wt: 358.18 g/mol
InChI Key: VATRKDOFAKHTDJ-WJDWOHSUSA-N
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Description

(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is a complex organic compound that features a bromine atom, a hydroxyl group, and a tetrahydropyran-2-yloxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives . The bromine and hydroxyl groups can be introduced through subsequent reactions involving bromination and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as lanthanide triflates and silver (I) triflate can be used to facilitate the formation of the tetrahydropyran ring and other key intermediates .

Chemical Reactions Analysis

Types of Reactions

(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include carbonyl derivatives, de-brominated compounds, and substituted benzenepropanoic acids.

Scientific Research Applications

(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran-2-yloxyimino moiety may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16BrNO5

Molecular Weight

358.18 g/mol

IUPAC Name

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(oxan-2-yloxyimino)propanoic acid

InChI

InChI=1S/C14H16BrNO5/c15-10-7-9(4-5-12(10)17)8-11(14(18)19)16-21-13-3-1-2-6-20-13/h4-5,7,13,17H,1-3,6,8H2,(H,18,19)/b16-11-

InChI Key

VATRKDOFAKHTDJ-WJDWOHSUSA-N

Isomeric SMILES

C1CCOC(C1)O/N=C(/CC2=CC(=C(C=C2)O)Br)\C(=O)O

Canonical SMILES

C1CCOC(C1)ON=C(CC2=CC(=C(C=C2)O)Br)C(=O)O

Origin of Product

United States

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